molecular formula C12H14O4 B1619384 2-(3-Phenylpropyl)propanedioic acid CAS No. 5454-06-8

2-(3-Phenylpropyl)propanedioic acid

Cat. No.: B1619384
CAS No.: 5454-06-8
M. Wt: 222.24 g/mol
InChI Key: KRZLPCLVDVLDJZ-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)propanedioic acid is a dicarboxylic acid derivative of interest in organic synthesis and chemical research. Its structure, featuring a propanedioic acid (malonic acid) core and a 3-phenylpropyl side chain, makes it a potential building block for the synthesis of more complex molecules. Researchers may utilize this compound in the development of pharmaceutical intermediates, ligands for catalysis, or in the study of structure-activity relationships. As a dicarboxylic acid, it can undergo various characteristic reactions, such as decarboxylation or condensation, offering a versatile handle for chemical modification. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpropyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLPCLVDVLDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202961
Record name Propanedioic acid, 2-(3-phenylpropyl)-
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5454-06-8
Record name Propanedioic acid, 2-(3-phenylpropyl)-
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Record name Propanedioic acid, 2-(3-phenylpropyl)-
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Strategic Synthesis of 2 3 Phenylpropyl Propanedioic Acid

Foundational Methodologies in Propanedioic Acid Alkylation

Traditional methods for the synthesis of substituted propanedioic acids have been effectively adapted for the preparation of 2-(3-phenylpropyl)propanedioic acid. These methods are valued for their reliability and well-established reaction mechanisms.

The malonic ester synthesis is a cornerstone of carboxylic acid preparation and is readily adapted for the synthesis of this compound. vedantu.comlibretexts.org This method begins with the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a stabilized enolate. libretexts.orgopenochem.org This enolate then acts as a nucleophile, attacking an appropriate electrophile, in this case, a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). libretexts.orgopenochem.org

The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide leaving group, forming a new carbon-carbon bond and yielding diethyl 2-(3-phenylpropyl)malonate. openochem.orgwikipedia.org The final step involves the hydrolysis of the ester groups to carboxylic acids, typically under acidic or basic conditions, followed by decarboxylation upon heating to afford the desired this compound. libretexts.orgmasterorganicchemistry.com A significant challenge in this synthesis is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide. wikipedia.org Careful control of reaction conditions is necessary to minimize this side reaction.

Table 1: Key Steps in the Malonic Ester Synthesis of this compound

StepReagents and ConditionsIntermediate/ProductMechanism
Enolate FormationDiethyl malonate, Sodium ethoxideDiethyl malonate enolateDeprotonation
Alkylation3-Phenylpropyl bromideDiethyl 2-(3-phenylpropyl)malonateSN2 Reaction
Hydrolysis & DecarboxylationAcid (e.g., HCl), HeatThis compoundSaponification, Decarboxylation

Nucleophilic substitution is a fundamental reaction class extensively used in the elaboration of aryl-alkyl chains. wikipedia.org In the context of synthesizing this compound, the key step is the formation of the bond between the propanedioic acid moiety and the 3-phenylpropyl group. This is typically achieved through an SN2 reaction where the nucleophile is the enolate of a malonic ester and the electrophile is an alkyl halide bearing a phenyl group, such as 3-phenylpropyl bromide. openochem.orgwikipedia.org

It is important to note that direct nucleophilic substitution on an aryl halide (e.g., bromobenzene) is generally not feasible under standard SN2 conditions due to the high stability of the aromatic π-system and the sp2 hybridization of the carbon atom bearing the halogen. wikipedia.orgck12.org Therefore, the phenyl group is typically part of the electrophilic alkyl halide. However, under specific conditions, such as the presence of strong electron-withdrawing groups on the aromatic ring or the use of high temperatures and pressures, nucleophilic aromatic substitution (SNAr) can occur. ck12.orgwikipedia.org

Introducing stereochemical control during the alkylation of propanedioic acid derivatives is a significant area of research, enabling the synthesis of enantiomerically enriched products. For the synthesis of a chiral version of this compound, asymmetric alkylation methods are employed. These methods often involve the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of the alkylation reaction.

Another approach involves the use of chiral phase-transfer catalysts or metal complexes with chiral ligands. nih.govrsc.org These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. The development of efficient and highly stereoselective alkylation reactions remains a key objective in modern organic synthesis. acs.org

Advanced Synthetic Approaches to the 3-Phenylpropyl Moiety

More contemporary methods focus on the construction of the 3-phenylpropyl group through advanced catalytic processes, offering alternative and often more efficient routes to the target molecule.

Aryl halide carboxylation presents an alternative strategy where the carboxylic acid functionality is introduced onto the aromatic ring. While not a direct route to this compound, it can be a key step in a multi-step synthesis. For instance, an aryl halide like bromobenzene (B47551) can be converted to a Grignard reagent, which then reacts with carbon dioxide to form benzoic acid. This can then be further elaborated to the desired product.

More advanced methods involve the direct carboxylation of aryl halides using carbon dioxide in the presence of a palladium catalyst and a reducing agent. google.comorganic-chemistry.org These methods are often more functional group tolerant and can be performed under milder conditions than traditional organometallic approaches. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. mdpi.comresearchgate.net In the context of synthesizing this compound, reactions such as the Suzuki or Heck coupling can be employed to construct the 3-phenylpropyl skeleton. organic-chemistry.orgmdpi.com

For example, a Suzuki coupling could involve the reaction of an arylboronic acid (e.g., phenylboronic acid) with an alkyl halide containing a propanedioic ester moiety. Alternatively, a Heck-type reaction could couple an aryl halide with an alkene precursor to the propanedioic acid. These palladium-catalyzed methods offer high efficiency and functional group compatibility, making them attractive for the synthesis of a wide range of substituted aromatic compounds. nih.govresearchgate.net

Table 2: Comparison of Advanced Synthetic Approaches

MethodKey ReagentsAdvantages
Aryl Halide CarboxylationAryl halide, CO₂, Palladium catalyst, Reducing agentDirect introduction of carboxylic acid functionality, milder conditions.
Palladium-Catalyzed Cross-CouplingArylboronic acid/halide, Alkyl halide/alkene, Palladium catalystHigh efficiency, excellent functional group tolerance, versatile.

Electrochemical Synthesis Methods for Dicarboxylic Acid Derivatives

Electrochemical synthesis offers a powerful and often more environmentally benign alternative to traditional chemical redox reactions for the synthesis of dicarboxylic acid derivatives. gre.ac.uk These methods utilize electrons as a "reagent," which can minimize the use of hazardous and wasteful chemical oxidants or reductants. nih.gov

Recent advancements have demonstrated the intramolecular electrochemical dehydration of dicarboxylic acids to form their corresponding cyclic anhydrides. nih.govresearchgate.net This process avoids the need for conventional dehydrating agents and proceeds under mild conditions. nih.govresearchgate.net While not a direct synthesis of the diacid, it represents a valuable transformation of dicarboxylic acids into useful synthetic intermediates. nih.gov The mechanism of this reaction is distinct from the classic Kolbe electrolysis as it is non-decarboxylative, preserving the carbon skeleton of the starting material. nih.govresearchgate.net

Furthermore, electrochemical methods are being explored for the direct synthesis of dicarboxylic acids. For instance, 2,5-furandicarboxylic acid (FDCA), a valuable bio-based polymer building block, has been synthesized electrochemically from a furfural (B47365) derivative and carbon dioxide. acs.org This approach involves an initial electrochemical carboxylation followed by chemical modification. acs.org The electrochemical reduction of dicarboxylic acids to other valuable chemicals like glyoxylic acid and glycolic acid has also been demonstrated, showcasing the versatility of electrosynthesis in this chemical class. nanoge.org The efficiency of these reductions can be influenced by the structure of the dicarboxylic acid and the electrode material used. nanoge.org

The Hofer-Moest reaction, a variation of the Kolbe reaction, allows for the generation of carbocations from carboxylic acids, which can then be used in further synthetic transformations. nih.gov This has been applied to malonic acid derivatives, treating them as carbonyl synthons, highlighting the potential for electrochemical methods to enable unique and valuable chemical transformations of dicarboxylic acids and their precursors. nih.gov

Electrochemical Transformations of Dicarboxylic Acid Derivatives
TransformationStarting MaterialProductKey FeaturesReference
Intramolecular DehydrationDicarboxylic AcidsCyclic AnhydridesNon-decarboxylative; avoids chemical dehydrating agents. nih.govresearchgate.net
CarboxylationFurfural Derivative + CO22,5-Furandicarboxylic Acid (FDCA) EsterUtilizes CO2 as a C1 source; integrated electrochemical-chemical approach. acs.org
ReductionOxalic AcidGlyoxylic Acid, Glycolic AcidCatalytic activity dependent on electrode material (e.g., Pb). nanoge.org
Hofer-Moest ReactionMalonic Acid DerivativesCarbonyl CompoundsGenerates a carbocationic intermediate; treats malonic acid as a carbonyl synthon. nih.gov

Isolation and Purification Techniques for Substituted Propanedioic Acids

The isolation and purification of the target compound from the reaction mixture is a critical step in any chemical synthesis. For substituted propanedioic acids, which may have isomers and byproducts with similar physical properties, chromatographic methods are often essential for achieving high purity.

Chromatographic techniques are widely used for the separation and determination of dicarboxylic acids. acs.orgnih.gov High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. researchgate.net Reversed-phase HPLC can be used to separate mixtures of mono- and dicarboxylic acids. researchgate.net For chiral substituted propanedioic acids, chiral chromatography is necessary to separate enantiomers. researchgate.netntu.edu.sg This can be achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. nih.govmdpi.com

Gas chromatography (GC) is another valuable technique, often requiring derivatization of the carboxylic acids to more volatile esters to facilitate their passage through the column. mdpi.com Thin-layer chromatography (TLC) can be used for rapid analysis of reaction progress and for preliminary separation studies. nih.gov The choice of the specific chromatographic method and conditions, such as the stationary phase, mobile phase, and detection method, depends on the specific properties of the this compound and any potential impurities. merckmillipore.com

Chromatographic Methods for Dicarboxylic Acid Separation
TechniqueStationary Phase ExampleMobile Phase ExampleApplicationReference
High-Performance Liquid Chromatography (HPLC)C18 Reversed-PhaseAcetonitrile/Water GradientSeparation of mono- and dicarboxylic acids. researchgate.net
Chiral HPLCβ-CyclodextrinOrganic Solvents with AdditivesSeparation of enantiomers of chiral acids. ntu.edu.sgmdpi.com
Gas Chromatography (GC)Derivatized CyclodextrinHelium Carrier GasSeparation of volatile derivatives of enantiomeric acids. mdpi.com
Thin-Layer Chromatography (TLC)Silica Gel GBenzene (B151609)/Acetic Acid/WaterDetection and qualitative separation of C2-C6 dicarboxylic acids. nih.gov
Ion-Pair Chromatography (TLC)RP-8 F254sAcetone/Water with Ion-Pair ReagentSeparation of substituted benzoic acids. merckmillipore.com

Recrystallization and Precipitation Strategies

The purification of this compound, a solid at room temperature, is effectively achieved through recrystallization. This technique relies on the principle that the solubility of a solid in a solvent generally increases with temperature. By dissolving the impure compound in a minimum amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility maximizes the recovery of the purified product upon cooling. Furthermore, the solvent should either not dissolve impurities at all or dissolve them to a high degree, so they remain in the solution even at low temperatures. Common solvents are often selected based on polarity and the ability to form hydrogen bonds, with the adage "like dissolves like" serving as a general guideline.

For dicarboxylic acids such as this compound, a variety of solvent systems can be considered. These range from single-solvent systems to more complex mixed-solvent systems.

Single-Solvent Recrystallization

In a single-solvent recrystallization, a suitable solvent is one that dissolves the crude this compound when heated to its boiling point but allows for significant precipitation of the pure compound as the solution cools to room temperature or below.

Solvent SystemGeneral Procedure
Toluene (B28343) The crude this compound is dissolved in a minimal amount of hot toluene. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.
Ethanol (B145695) Similar to using toluene, the crude product is dissolved in a minimum volume of hot ethanol. Slow cooling induces crystallization, and the purified solid is isolated by filtration.
Water For polar compounds like dicarboxylic acids, water can be an effective recrystallization solvent. The crude material is dissolved in hot water, and the solution is allowed to cool to effect crystallization. scribd.comfamu.edualfa-chemistry.comresearchgate.netyoutube.com

Mixed-Solvent Recrystallization

Often, finding a single solvent with the ideal solubility characteristics can be challenging. In such cases, a mixed-solvent system, also known as a solvent-antisolvent system, is employed. This typically involves a "good" solvent in which this compound is readily soluble, and a "poor" or "antisolvent" in which it is sparingly soluble. The two solvents must be miscible with each other.

The general procedure for mixed-solvent recrystallization involves dissolving the crude solid in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy, indicating the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing the formation of pure crystals. athabascau.caualberta.ca

Solvent System (Good/Poor)General Procedure
Ethanol/Water The crude this compound is dissolved in a minimal amount of hot ethanol. Hot water is then added dropwise until the solution becomes turbid. A few drops of hot ethanol are added to clarify the solution, which is then cooled to induce crystallization. rochester.edu
Toluene/Hexane The crude material is dissolved in a minimum of hot toluene. Hexane is then added slowly until the solution turns cloudy. A small amount of hot toluene is added to redissolve the precipitate before cooling.

Precipitation Strategies

Precipitation can also be utilized as a purification method, particularly for removing certain types of impurities. This can be achieved by altering the pH of a solution containing the dissolved compound. For instance, after a basic hydrolysis of a malonic ester to form the corresponding carboxylate salt, acidification of the aqueous solution will cause the dicarboxylic acid to precipitate out.

In a typical procedure, the reaction mixture containing the sodium salt of this compound is dissolved in water. The aqueous solution can be washed with an organic solvent like dichloromethane (B109758) to remove non-polar impurities. Subsequently, the aqueous layer is acidified, for example with hydrochloric acid, to a low pH. This protonates the carboxylate groups, rendering the this compound insoluble in the aqueous medium and causing it to precipitate. The solid can then be collected by filtration, washed with cold water to remove any remaining salts, and dried.

The effectiveness of recrystallization and precipitation is often evaluated by the yield of the purified product and its melting point. A sharp melting point range close to the literature value is indicative of high purity. For instance, if a crude product has a broad melting range, a successful recrystallization will result in a product with a much narrower and higher melting point. youtube.com

Elucidation of Reaction Mechanisms Pertaining to 2 3 Phenylpropyl Propanedioic Acid

Mechanistic Pathways in Malonic Acid Derivatization

The synthesis of 2-(3-Phenylpropyl)propanedioic acid heavily relies on the versatile chemistry of malonic acid and its esters. The key transformations involve the formation of a nucleophilic enolate, its subsequent alkylation, and a final decarboxylation step.

Deprotonation and Enolate Formation in Carbon-Carbon Bond Formation

The journey towards this compound begins with the deprotonation of a malonic ester, typically diethyl malonate. wikipedia.org The methylene (B1212753) protons alpha to the two carbonyl groups exhibit enhanced acidity (pKa ≈ 13) due to the electron-withdrawing nature of the adjacent ester functionalities. masterorganicchemistry.com Treatment with a suitable base, such as sodium ethoxide, readily removes one of these protons to generate a resonance-stabilized enolate ion. organicchemistrytutor.comlibretexts.org This enolate is a potent nucleophile, poised for carbon-carbon bond formation. masterorganicchemistry.compatsnap.com

The subsequent step involves the alkylation of this enolate. patsnap.com This is a classic SN2 reaction where the nucleophilic enolate attacks an electrophilic alkyl halide. organicchemistrytutor.comlibretexts.org In the context of synthesizing this compound, the alkylating agent would be a 3-phenylpropyl halide. The reaction proceeds via a backside attack, displacing the halide leaving group and forging a new carbon-carbon bond between the alpha-carbon of the malonic ester and the propyl chain. organicchemistrytutor.com A significant challenge in this step can be the potential for dialkylation, where a second alkyl group is introduced. wikipedia.org Careful control of reaction conditions is crucial to favor monoalkylation.

Decarboxylation Mechanisms of Propanedioic Acids

Once the desired alkylated malonic ester is obtained, the next critical step is hydrolysis of the ester groups followed by decarboxylation. patsnap.com Acidic or basic hydrolysis converts the diester into a dicarboxylic acid. masterorganicchemistry.com Upon heating, this substituted malonic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide. patsnap.commasterorganicchemistry.com

The mechanism of decarboxylation is a concerted process that proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comkhanacademy.org The carboxyl group's hydroxyl proton is transferred to the carbonyl oxygen of the other carboxyl group, while the carbon-carbon bond between the two carboxyl groups breaks. khanacademy.orgyoutube.com This concerted rearrangement results in the formation of an enol intermediate and carbon dioxide. libretexts.orgmasterorganicchemistry.com The enol then rapidly tautomerizes to the more stable carboxylic acid, yielding the final this compound. libretexts.org It's important to note that only the disubstituted malonic acid, in this case, diiodomalonic acid, spontaneously decarboxylates, while monosubstituted and unsubstituted malonic acids are stable under similar conditions. nih.gov

Mechanistic Insights into Phenylpropyl Group Introduction

The introduction of the 3-phenylpropyl group onto the malonic acid backbone is a critical step that can be approached through several mechanistic paradigms.

Electrophilic and Nucleophilic Aromatic Substitution Considerations for Phenyl Moieties

While the primary method for attaching the phenylpropyl group in this context is through the alkylation of the malonic ester enolate with a pre-functionalized 3-phenylpropyl halide, it's instructive to consider the fundamental principles of aromatic substitution.

Electrophilic Aromatic Substitution (SEAr) is the characteristic reaction of aromatic compounds like benzene (B151609). wikipedia.orgmasterorganicchemistry.com In a hypothetical scenario where one might attempt to directly alkylate a benzene ring to form the phenylpropyl moiety, a Friedel-Crafts alkylation would be employed. wikipedia.org This involves treating benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride. wikipedia.orggoogle.com However, Friedel-Crafts alkylations are prone to issues like carbocation rearrangements and polyalkylation, making them less controlled for synthesizing a specific isomer like the 3-phenylpropyl group.

Nucleophilic Aromatic Substitution (SNAr) is another important mechanism, but it typically requires the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgbyjus.com A standard phenyl ring is generally unreactive towards nucleophiles. wikipedia.org Therefore, a direct SNAr reaction to form the C-C bond of the phenylpropyl group on an unsubstituted benzene ring is not a feasible pathway. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

Radical Pathways in Aryl-Alkyl Functionalization

Modern synthetic chemistry has increasingly turned to radical-based methods for forming carbon-carbon bonds. These pathways offer alternative and often milder conditions compared to traditional ionic reactions.

One approach involves the generation of alkyl radicals from carboxylic acids or their derivatives. thieme-connect.com For instance, alkyl radicals can be generated from alkyl carboxylic acids via single-electron transfer (SET) oxidation of the corresponding carboxylate ions. thieme-connect.com These radicals can then participate in C-C bond-forming reactions.

Another powerful strategy is the use of photoredox catalysis, often in conjunction with nickel catalysis, to couple alkyl radicals with aryl halides. nih.gov In such a system, an alkyl radical precursor can be used to generate the desired alkyl radical, which is then captured by a low-valent nickel complex. Subsequent oxidative addition of an aryl halide and reductive elimination leads to the cross-coupled product. nih.gov These methods have been successfully employed for the formation of alkyl-aryl linkages with broad functional group tolerance. princeton.edu While not the classical approach for synthesizing this compound, these radical pathways represent cutting-edge methodologies for aryl-alkyl bond formation.

Advanced Spectroscopic and Analytical Characterization of 2 3 Phenylpropyl Propanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Through various NMR techniques, the connectivity and spatial arrangement of atoms within 2-(3-Phenylpropyl)propanedioic acid can be thoroughly established.

Proton (¹H) NMR Spectroscopy for Phenylpropyl and Propanedioic Acid Protons

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 3-phenylpropyl and propanedioic acid moieties. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.15 and 7.30 ppm, as a multiplet due to complex spin-spin coupling.

The protons of the propyl chain would show characteristic multiplets. The benzylic protons (adjacent to the phenyl ring) are anticipated to resonate around δ 2.65 ppm as a triplet. The central methylene (B1212753) protons of the propyl chain would likely appear around δ 1.85 ppm as a multiplet (quintent or sextet), and the methylene protons adjacent to the propanedioic acid moiety are predicted to be observed around δ 1.95 ppm as a multiplet.

The methine proton of the propanedioic acid unit is expected to be a triplet around δ 3.50 ppm, coupled to the adjacent methylene protons of the propyl chain. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic (C₆H₅)7.15 - 7.30m-
Benzylic CH₂2.65t~7.5
Central CH₂ of propyl1.85m~7.5
CH₂ adjacent to malonic acid1.95m~7.5
Methine CH of malonic acid3.50t~7.5
Carboxylic acid (COOH)>10br s-

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carboxylic acid carbons are the most deshielded and are predicted to appear in the range of δ 170-180 ppm. libretexts.orgoregonstate.edu

The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 125 and 142 ppm. The ipso-carbon (the one attached to the propyl chain) is expected around δ 141.5 ppm, while the other aromatic carbons will appear in the δ 126-129 ppm range. The methine carbon of the propanedioic acid moiety is predicted to be around δ 50-55 ppm. The carbons of the propyl chain will show signals in the aliphatic region, with the benzylic carbon around δ 33 ppm, the central methylene carbon around δ 31 ppm, and the methylene carbon attached to the propanedioic acid moiety around δ 29 ppm. libretexts.orgoregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic acid (COOH)172.0
Aromatic (ipso-C)141.5
Aromatic (other C)126.0 - 129.0
Methine CH of malonic acid52.0
Benzylic CH₂33.0
Central CH₂ of propyl31.0
CH₂ adjacent to malonic acid29.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra and providing further insights into the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons, as well as along the entire 3-phenylpropyl chain, confirming the connectivity of the methylene and methine groups. For instance, the methine proton of the propanedioic acid would show a correlation with the adjacent methylene protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal at δ ~3.50 ppm would correlate with the carbon signal at δ ~52.0 ppm, confirming the assignment of the methine group in the propanedioic acid moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected from the benzylic protons to the ipso-carbon of the phenyl ring and from the methylene protons adjacent to the propanedioic acid to the methine and carboxylic carbons of the malonic acid unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is valuable for conformational analysis. nanalysis.com For a flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the phenyl ring and the protons of the propyl chain, offering insights into the preferred conformations of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₁₂H₁₄O₄, which corresponds to an exact mass of approximately 222.0892 u. HRMS analysis would be expected to yield a molecular ion peak consistent with this value, confirming the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Component Identification

Both GC-MS and LC-MS are powerful hyphenated techniques for separating components of a mixture and identifying them based on their mass spectra.

Investigation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecular ion (M+) of this compound would be expected to undergo characteristic fragmentation, providing valuable information for structural elucidation.

The fragmentation of dicarboxylic acids is often complex. Key fragmentation pathways for short-chain carboxylic acids typically include the loss of hydroxyl radicals (-OH) and carboxyl groups (-COOH). libretexts.orgwhitman.edu For this compound, with a molecular weight of 222.24 g/mol , significant fragmentation of the phenylpropyl side chain is also anticipated. A common fragmentation pattern for compounds containing a benzyl group is the formation of a tropylium ion (C7H7+) at m/z 91 through cleavage of the bond beta to the phenyl ring, which is a highly stable carbocation. Other expected fragments would arise from cleavage at various points along the propyl chain and the loss of one or both carboxylic acid groups, either sequentially or in concert. The presence of a hydrocarbon fragment series (CmH2m+1) is also possible. whitman.edu

A table of predicted major fragment ions for this compound is presented below, based on general fragmentation principles.

Predicted m/zPredicted Lost FragmentPredicted Ion Structure
205•OH (17)[M - OH]+
177•COOH (45)[M - COOH]+
133•CH(COOH)2 (89)[C9H11O]+
117•C8H7O2 (149)[C9H9]+
91•C5H7O4 (131)[C7H7]+ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to show several key absorption bands corresponding to its constituent functional groups. The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak between 1680 and 1725 cm⁻¹. wikipedia.orgpressbooks.pub

Additionally, the spectrum would display absorptions corresponding to the phenylpropyl substituent. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and propanedioic backbone would appear just below 3000 cm⁻¹. udel.edu Aromatic C=C stretching vibrations typically produce one or more bands in the 1400-1600 cm⁻¹ region. pressbooks.pubvscht.cz

The expected characteristic IR absorption bands are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500-3300Strong, Broad
Carboxylic Acid (C=O)Stretching1680-1725Strong
Aromatic C-HStretching3000-3100Medium to Weak
Aliphatic C-HStretching2850-2960Medium
Aromatic C=CStretching1400-1600Medium to Weak
C-OStretching1210-1320Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to generate an electron density map and, from that, a detailed molecular structure. quora.comazom.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would yield critical structural information. It would confirm the connectivity of the atoms and provide precise measurements of the C-C, C-O, and C=O bond lengths and the bond angles throughout the molecule. Furthermore, it would reveal the conformation of the phenylpropyl side chain relative to the propanedioic acid moiety.

Of particular interest would be the characterization of intermolecular hydrogen bonding in the solid state. Carboxylic acids typically form dimers through strong hydrogen bonds between their carboxyl groups. wikipedia.org X-ray crystallography would confirm the existence and geometry of these dimers, as well as other potential intermolecular interactions that dictate the crystal packing.

While experimental data for this specific compound is not available, the table below lists the key parameters that would be determined from a successful X-ray crystallographic study.

ParameterInformation Obtained
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic Coordinates (x, y, z)Precise 3D position of each atom
Bond LengthsInternuclear distances between bonded atoms (e.g., C=O, C-O, C-C)
Bond AnglesAngles between adjacent bonds
Torsion AnglesConformation of the molecule and its substituents
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent packing forces

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy. chemcollective.orgumkc.edu

For this compound, the molecular formula is C12H14O4. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ). The total molecular weight is 222.24 g/mol .

The validation of the empirical and molecular formula is achieved if the experimentally determined percentages are in close agreement with the calculated theoretical values, typically within a ±0.4% margin.

The theoretical elemental composition for C12H14O4 is presented in the following table.

ElementSymbolTheoretical Mass %
CarbonC64.85%
HydrogenH6.35%
OxygenO28.80%

Computational and Theoretical Investigations of 2 3 Phenylpropyl Propanedioic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. nih.govresearchgate.net For 2-(3-phenylpropyl)propanedioic acid, methods like B3LYP in combination with basis sets such as 6-311+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in calculating molecular properties. researchgate.net These calculations provide foundational data for conformational analysis, reactivity prediction, and understanding reaction mechanisms.

The structural flexibility of this compound, arising from rotations around several single bonds, results in a complex conformational landscape. chemistrysteps.com The key dihedral angles include those associated with the phenylpropyl chain and the orientation of the two carboxylic acid groups. Conformational analysis, typically performed using computational scans of the potential energy surface, identifies various stable conformers (local energy minima). uky.edu

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical scenario based on typical findings in conformational analyses of flexible dicarboxylic acids. Actual values would require specific calculations.

ConformerDescription of Key Dihedral Angle(s)Relative Energy (kcal/mol)Population (%) at 298 K
AAnti-periplanar arrangement of phenylpropyl chain and carboxyl groups0.0075.5
BGauche arrangement of phenylpropyl chain1.1012.4
CCis orientation of one C=O bond relative to the alkyl chain2.501.5
DIntramolecular H-bond between carboxyl groups0.8520.6

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. libretexts.org Conversely, the LUMO, the lowest energy empty orbital, acts as an electron acceptor, highlighting regions prone to nucleophilic attack. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carboxylic groups. The LUMO is likely distributed over the carbonyl carbons of the dicarboxylic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. nih.govmdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties Values are illustrative and based on typical DFT calculations for similar aromatic carboxylic acids.

ParameterPredicted Value (eV)Implication for Reactivity
EHOMO-6.85Indicates electron-donating capability, primarily from the phenyl ring.
ELUMO-1.20Indicates electron-accepting capability, centered on the carboxyl groups.
HOMO-LUMO Gap (ΔE)5.65Suggests high chemical stability and relatively low reactivity under normal conditions. mdpi.com

Computational chemistry provides the means to model the entire energy profile of a chemical reaction, including the high-energy transition state that connects reactants and products. mit.edu For derivatives of propanedioic acid (malonic acid), a characteristic reaction is thermal decarboxylation. youtube.com

Transition state theory and computational modeling can be used to locate the specific geometry of the transition state for such a reaction. youtube.com For this compound, this would likely involve a cyclic transition state where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other, facilitating the loss of carbon dioxide. youtube.com Calculating the energy of this transition state allows for the determination of the activation energy barrier, which dictates the reaction rate. Machine learning models are also emerging as a rapid method for predicting transition state structures. mit.edu

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org All-atom MD simulations can model the movements of this compound, providing a detailed picture of its conformational landscape in different environments, such as in an aqueous solution. mdpi.comneurips.cc

MD simulations are particularly useful for understanding how intermolecular interactions with solvent molecules or other solutes influence the molecule's preferred conformations. nih.gov For instance, simulations can reveal the stability of various hydrogen-bonded aggregates and the dynamics of their formation and dissociation in solution. mdpi.com These simulations track the trajectory of each atom over time, governed by a force field, to map out the accessible conformations and the free energy landscape. neurips.ccmdpi.com

Theoretical Studies on Hydrogen Bonding Networks Involving Dicarboxylic Acid Moieties

The two carboxylic acid groups are the most significant functional moieties in this compound for forming hydrogen bonds. Theoretical studies on similar dicarboxylic acids have extensively investigated the nature of these interactions. nih.govacs.org

Two primary types of hydrogen bonding are possible:

Intermolecular Hydrogen Bonding: This is the more common motif, where two separate molecules interact to form a cyclic dimer. This R²₂(8) graph set motif involves two strong O-H···O=C hydrogen bonds, leading to significant stabilization. uky.edunih.gov

Intramolecular Hydrogen Bonding: It is theoretically possible for a hydrogen bond to form between the two carboxylic acid groups within the same molecule, creating a seven- or eight-membered ring. stackexchange.com However, this is often less stable than the intermolecular dimer configuration due to ring strain. stackexchange.com

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds by analyzing donor-acceptor interactions. uky.edu DFT calculations are also employed to determine the binding energies of these hydrogen-bonded complexes. rsc.org

Table 3: Comparison of Theoretical Hydrogen Bond Properties Based on general theoretical studies of dicarboxylic acids.

PropertyIntermolecular DimerIntramolecular H-Bond
Typical O···O Distance (Å)2.6 - 2.72.5 - 2.8
Calculated Stabilization Energy (kcal/mol)-10 to -15-3 to -7
Vibrational Shift (O-H stretch, cm⁻¹)Large redshift (broadening)Moderate redshift
PrevalenceHigh (dominant in non-polar solvents and solid state)Low (often a minor conformer)

Prediction of Spectroscopic Parameters through Computational Methods

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. While raw calculated frequencies are often higher than experimental values, they can be corrected using scaling factors to achieve good agreement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbitals) method is widely used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.com Comparing calculated shifts for different conformers with experimental data can help determine the dominant conformation in solution.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of electronic transitions. schrodinger.com These transitions correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy and are typically associated with π→π* transitions within the phenyl ring.

Table 4: Computational Methods for Spectroscopic Prediction

Spectroscopy TypePredicted ParameterComputational Method
Infrared (IR) / RamanVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-31G*)
NMRChemical Shifts (ppm)DFT with GIAO method
UV-VisibleExcitation Energies / λmax (nm)Time-Dependent DFT (TD-DFT)

Synthetic Utility and Applications of 2 3 Phenylpropyl Propanedioic Acid

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The versatility of 2-(3-phenylpropyl)propanedioic acid in organic synthesis stems from the reactivity of its malonic acid core. atamanchemicals.com Malonic acid and its derivatives are renowned as potent nucleophiles after deprotonation of the α-carbon (the carbon between the two carboxyl groups). This reactivity is central to the malonic ester synthesis, a classic method for preparing carboxylic acids. vedantu.com

In a typical malonic ester synthesis, the diethyl ester of a substituted malonic acid is treated with a base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. vedantu.com Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. The 2-(3-phenylpropyl) group is installed via alkylation of a malonate ester with a 3-phenylpropyl halide. ontosight.ai The resulting diester can be further alkylated at the central carbon before hydrolysis and decarboxylation, allowing for the creation of more complex acid structures.

The two carboxylic acid groups also allow for standard dicarboxylic acid chemistry, providing handles for further functionalization and chain extension, solidifying its role as a multifaceted intermediate. wikipedia.org

Building Block for Complex Carbon Frameworks and Heterocyclic Systems

As a derivative of malonic acid, this compound is an excellent building block for constructing intricate molecular architectures. Its utility extends to the formation of both complex acyclic carbon chains and diverse heterocyclic systems.

The active methylene (B1212753) group is crucial for carbon-carbon bond formation through reactions like the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with the active methylene compound, catalyzed by a weak base. The resulting product is an α,β-unsaturated system, which is a versatile precursor for further transformations, including Michael additions and cyclizations.

Furthermore, the dicarboxylic acid functionality allows it to be a key component in the synthesis of heterocyclic compounds. A well-known example involving the malonic acid core is its condensation with urea (B33335) to produce barbituric acid, the parent compound of barbiturates. atamanchemicals.com By analogy, this compound could be used to synthesize barbiturate (B1230296) derivatives bearing the 3-phenylpropyl substituent, potentially leading to compounds with novel properties.

Precursor for the Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates

The structural features of this compound—a lipophilic phenylpropyl tail and a reactive dicarboxylic acid head—make it an attractive starting material for molecules of biological and pharmaceutical interest. Malonic acid itself is a building block for numerous valuable compounds, including the pharmaceutical valproate and various flavor and fragrance compounds. atamanchemicals.com

A significant application of malonic acid derivatives is in the synthesis of amino acids. The amidomalonate synthesis is a robust method for preparing α-amino acids from diethyl acetamidomalonate. pressbooks.publibretexts.org This process involves the alkylation of the malonate followed by hydrolysis and decarboxylation to yield the target amino acid. pressbooks.pub

By applying this methodology, derivatives of this compound could serve as precursors to non-proteinogenic amino acids. These specialized amino acids are crucial for developing peptide-based drugs with improved stability and efficacy. The 3-phenylpropyl side chain can be incorporated to study structure-activity relationships in peptides or to mimic the side chains of natural amino acids like phenylalanine, but with altered spacing and lipophilicity. The synthesis of amino acid conjugates is a known strategy for creating novel bioactive compounds. nih.gov

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. nih.gov this compound is well-suited to serve as a scaffold. The two carboxylic acid groups can be selectively modified to introduce a wide range of substituents, while the 3-phenylpropyl group provides a defined lipophilic and aromatic element, a common feature in many active pharmaceutical ingredients. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity. Malonic acid derivatives have been designed as inhibitors of key enzymes in pathogens like HIV. nih.gov

Derivatization to Esters, Amides, and Other Functional Groups for Enhanced Reactivity or Specific Applications

The carboxylic acid groups of this compound can be readily converted into a variety of other functional groups, most commonly esters and amides. wikipedia.orgcoompo.com These derivatizations are often performed to modify the compound's reactivity for subsequent synthetic steps or to achieve specific biological or physical properties. nih.gov

Derivative TypeReagents/ConditionsPurpose/Application
Diester Alcohol (e.g., Ethanol), Acid catalyst (e.g., H2SO4)Protects carboxyl groups, increases solubility in organic solvents, key intermediate for malonic ester synthesis. vedantu.com
Monoester Controlled esterificationAllows for differential functionalization of the two carboxyl groups.
Diacyl Chloride Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)Highly reactive intermediate for the synthesis of esters and amides.
Diamide Acyl chloride followed by Amine (R2NH)Introduces nitrogen functionalities, common in biologically active molecules and pharmaceutical compounds. nih.gov
Anhydride Dehydrating agentCan be used as an intermediate for mono-ester or mono-amide derivatives. wikipedia.org

Table 2: Common Derivatizations of this compound.

Conversion to a diester, such as diethyl 2-(3-phenylpropyl)malonate, is a common first step for using the compound in malonic ester synthesis, as the ester groups activate the central carbon for deprotonation. vedantu.com Amide derivatives are prevalent in medicinal chemistry; for instance, the conversion of the carboxylic acid group in some nonsteroidal anti-inflammatory drugs (NSAIDs) to an amide has been shown to generate potent and selective inhibitors of specific enzymes. nih.gov This highlights the potential for creating a diverse range of molecules from this compound for various specialized applications.

Environmental Behavior and Degradation Pathways of Aryl Substituted Propanedioic Acids

Abiotic Degradation Mechanisms of Dicarboxylic Acids

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For dicarboxylic acids, key abiotic mechanisms include photolysis, oxidation, and hydrolysis of their derivatives.

Photolytic degradation occurs when light energy breaks down chemical bonds. Oxidative degradation involves the reaction of the compound with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH).

A study on the liquid-phase ozonolysis of various dicarboxylic acids reported the following apparent rate constants:

Dicarboxylic AcidApparent Rate Constant (L mol⁻¹ s⁻¹)
Oxalic Acid (C2)(2.7 ± 0.1) x 10⁻²
Malonic Acid (C3)(5.5 ± 0.1)
Succinic Acid (C4)(6.7 ± 0.4) x 10⁻⁴
Glutaric Acid (C5)(1.3 ± 0.2) x 10⁻³
Adipic Acid (C6)(1.7 ± 0.1) x 10⁻³
Pimelic Acid (C7)(4.4 ± 0.1) x 10⁻³
Pinic Acid (C9)(2.5 ± 0.1) x 10⁻²
Data from Nepotchatykh et al., as cited in research. epa.gov

The significantly faster rate for malonic acid is noteworthy. epa.gov Given that 2-(3-Phenylpropyl)propanedioic acid is a substituted malonic acid, it might exhibit enhanced reactivity towards oxidants compared to simple, long-chain dicarboxylic acids. The presence of the phenylpropyl group could also influence these reactions.

Ester derivatives of this compound can undergo hydrolysis, breaking down into the parent dicarboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases. organicchemistrytutor.comucalgary.ca

Acid-Catalyzed Hydrolysis : In an acidic environment, the ester's carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water. organicchemistrytutor.com

Base-Catalyzed Hydrolysis (Saponification) : In a basic environment, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt. organicchemistrytutor.com

The rate of hydrolysis is influenced by factors such as temperature and the presence of catalysts. purdue.edu The structure of the ester itself also plays a role; steric hindrance near the ester group can slow the rate of hydrolysis. purdue.edu For substituted malonic esters, both ester groups can be hydrolyzed to yield the corresponding dicarboxylic acid. organicchemistrytutor.comucalgary.camasterorganicchemistry.com While some aryl malonamates, which are structurally related, can slowly hydrolyze in aqueous buffers, this process is generally slow. nih.gov

Biotic Transformation and Microbial Degradation of Substituted Dicarboxylic Acids

Biotic transformation, driven by microorganisms, is a primary pathway for the degradation of organic compounds in the environment.

The structure of this compound contains both an aryl (phenyl) group and an alkyl (propyl) chain. Microorganisms have evolved diverse strategies to metabolize such structures. For example, a strain of Acinetobacter calcoaceticus has been shown to degrade phenyl-2-octyl carbonate by first hydrolyzing it to phenol (B47542) and 2-octanol, which are then further metabolized. nih.gov The initial steps in the degradation of aryl-alkyl compounds often involve oxidation of the alkyl side chain or hydroxylation of the aromatic ring.

The breakdown of dicarboxylic acids is a known metabolic process in many organisms. nih.gov Both mitochondria and peroxisomes are involved in the β-oxidation of dicarboxylic acids, which shortens the carbon chain. nih.govnih.gov

The general pathway involves:

Activation : The dicarboxylic acid is converted to its coenzyme A (CoA) ester (dicarboxylyl-CoA). researchgate.net

β-Oxidation : A sequence of enzymatic reactions (dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage) shortens the dicarboxylyl-CoA chain, often yielding products like acetyl-CoA and succinyl-CoA. nih.govresearchgate.net

Specific enzymes involved in this process include:

Acyl-CoA Dehydrogenases : Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active against dicarboxylyl-CoAs. nih.gov

Coenzyme A Transferases : These enzymes catalyze the transfer of a CoA group from a donor to a carboxylic acid acceptor, a key step in the metabolism of various acids. wikipedia.org

Malonyl-CoA Synthetase and Decarboxylase : In some bacteria, malonate is converted to malonyl-CoA by malonyl-CoA synthetase and then to acetyl-CoA by malonyl-CoA decarboxylase. nih.gov

The presence of a substituent on the propanedioic acid backbone, as in this compound, may influence which enzymes can act upon it and the efficiency of the degradation process.

Computational Prediction of Environmental Persistence and Transformation Products of this compound

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties. By comparing the structure of a new or untested chemical to a database of compounds with known properties, QSARs can estimate a range of environmental endpoints.

Table 1: Illustrative Predicted Environmental Fate Properties for this compound

Environmental Fate Parameter Predicted Value (Illustrative) Significance
Biodegradation Half-LifeDays to WeeksIndicates the time required for microorganisms to break down half of the compound in soil and water.
Atmospheric Hydroxylation Half-LifeHours to DaysReflects the persistence of the compound in the atmosphere, where it can be degraded by hydroxyl radicals.
Soil Adsorption Coefficient (Koc)Moderate to HighPredicts the tendency of the compound to adsorb to organic matter in soil and sediment, affecting its mobility.
Bioconcentration Factor (BCF)Low to ModerateEstimates the potential for the compound to accumulate in aquatic organisms.
Hydrolysis Half-LifeStablePredicts the rate of degradation in water due to reaction with water molecules. Carboxylic acids are generally stable to hydrolysis.

It is important to note that the values in the table above are illustrative and not based on specific model outputs for this compound. The actual predicted values would be generated by running its specific chemical structure through various validated QSAR models.

The predicted degradation pathways for this compound are primarily biodegradation and, to a lesser extent, atmospheric photolysis. Due to the presence of two carboxylic acid groups, this compound is expected to be water-soluble and have a low vapor pressure, limiting its volatilization into the atmosphere.

Biodegradation: The alkyl-aryl structure of this compound suggests that it is susceptible to microbial degradation. The likely initial steps in its biodegradation would involve the oxidation of the propyl side chain. This could proceed through beta-oxidation, a common metabolic pathway for fatty acids and other alkyl chains. The aromatic ring is generally more resistant to degradation but can be cleaved by specialized microorganisms through hydroxylation and subsequent ring-opening reactions.

Hydrolysis: The propanedioic acid moiety itself is not expected to undergo significant hydrolysis under typical environmental pH conditions. Carboxylic acids are generally resistant to hydrolysis.

Photolysis: In the atmosphere, the phenyl group could absorb ultraviolet radiation, leading to direct photolysis. More significantly, the compound would be subject to indirect photolysis through reactions with photochemically generated hydroxyl radicals.

The potential transformation products of this compound would result from these degradation pathways.

Table 2: Plausible Transformation Products of this compound from Biodegradation

Potential Transformation Product Formation Pathway
3-Phenylpropanoic acidDecarboxylation of the malonic acid moiety.
Benzoic acidSide-chain oxidation followed by cleavage.
PhenolFurther degradation of benzoic acid.
CatecholHydroxylation of the aromatic ring.

The identification of these potential transformation products is crucial, as they may have their own distinct environmental and toxicological profiles. Computational tools can also be used to predict the properties of these transformation products, providing a more complete picture of the environmental impact of the parent compound.

Future Research Directions and Concluding Remarks

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of 2-(3-phenylpropyl)propanedioic acid typically involves the alkylation of a malonic ester, such as diethyl malonate, with a 3-phenylpropyl halide, followed by hydrolysis of the resulting diester. wikipedia.orgontosight.aiuobabylon.edu.iq This method, while effective, is part of a broader class of reactions known as the malonic ester synthesis, which is a versatile tool for creating substituted carboxylic acids. uobabylon.edu.iqpatsnap.com

Furthermore, direct C-H activation and carboxylation techniques are emerging as powerful tools in organic synthesis. acs.org Applying these methods to precursors of this compound could offer a more direct and atom-economical route, bypassing the need for pre-functionalized starting materials. acs.org The development of novel catalysts, such as those based on palladium, is crucial for the advancement of these C-H activation strategies. acs.org

The following table summarizes some established and potential synthetic routes:

Synthetic Route Starting Materials Key Intermediates Advantages Challenges
Classical Malonic Ester Synthesis Diethyl malonate, 3-phenylpropyl halideDiethyl 2-(3-phenylpropyl)malonateWell-established, versatileMulti-step, potential for side reactions
Meldrum's Acid Route Meldrum's acid, 3-phenylpropyl halideAlkylated Meldrum's acid derivativeCan provide access to mono-estersRequires specific precursors
Direct C-H Activation/Carboxylation Phenylpropane derivativePalladacycle intermediateHigh atom economy, directRequires specialized catalysts, regioselectivity control

Exploration of Untapped Reactivity and Mechanistic Pathways

The primary reactivity of this compound centers around its two carboxylic acid groups and the activated α-carbon. A key reaction is thermal decarboxylation, where upon heating, it loses one molecule of carbon dioxide to form 4-phenylbutanoic acid. wikipedia.org The mechanism of decarboxylation of substituted malonic acids has been a subject of study, with the reaction proceeding through a cyclic intermediate. rsc.orgscirp.org

Future research can delve deeper into the mechanistic details of its reactions. For example, photoredox catalysis offers a modern approach to induce decarboxylation under mild conditions. nih.gov Investigating the hydrodecarboxylation of this compound using photoredox catalysts could reveal new mechanistic insights and provide a more controlled method for generating the corresponding monocarboxylic acid. nih.gov

The presence of the phenylpropyl substituent also opens avenues for exploring intramolecular reactions. Under specific conditions, cyclization reactions could be induced, leading to the formation of novel cyclic structures. The reactivity of the dicarboxylic acid functionality can also be exploited for the synthesis of various derivatives, such as diesters, diamides, and acid chlorides, which can serve as building blocks for more complex molecules. The selective mono-functionalization of the two carboxylic acid groups remains a challenge and an area for future exploration. nih.gov

Advanced Applications in Materials Science and Bio-inspired Synthesis

While specific applications of this compound in materials science are not extensively documented, its structure as a substituted dicarboxylic acid suggests potential uses as a monomer in polymerization reactions. Dicarboxylic acids are fundamental building blocks for polymers like polyamides and polyesters. azom.comuni-mainz.de The incorporation of the 3-phenylpropyl group could impart unique properties to these polymers, such as increased hydrophobicity and altered thermal or mechanical characteristics.

Future research could focus on synthesizing novel polymers using this compound and evaluating their properties for applications in areas like engineering plastics, fibers, or coatings. For instance, polyamides synthesized from this monomer could exhibit interesting properties for applications in 3D printing or as high-performance materials. azom.comuni-mainz.de

In the realm of bio-inspired synthesis, dicarboxylic acids play a role in various biological pathways. nih.gov While direct biological applications of this compound are not established, it can serve as a structural mimic or a starting material for the synthesis of biologically active molecules. The development of biocatalytic methods for the synthesis of substituted muconic acids, which are also dicarboxylic acids, highlights the potential for using enzymes to produce valuable chemical building blocks. rsc.org Future work could explore the enzymatic or microbial transformation of this compound or its precursors to generate novel, bio-based chemicals.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. nih.govacs.org For a molecule like this compound, computational methods can provide valuable insights that guide and complement experimental studies.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's conformational landscape, vibrational frequencies, and electronic properties. nih.govnih.gov This information is vital for understanding its reactivity and interpreting spectroscopic data. For instance, computational modeling can help elucidate the transition states and reaction pathways of its synthetic and degradation reactions, such as decarboxylation. rsc.orgscirp.org

Future research should aim for a more profound integration of these approaches. For example, computational screening could be used to predict the most promising catalysts for novel synthetic routes or to design new polymers with desired properties based on this compound as a monomer. rsc.org This predictive power can significantly accelerate the discovery and optimization process, reducing the need for extensive trial-and-error experimentation. rsc.org The integration of computational chemistry is also valuable in educational settings to provide a deeper understanding of experimental results. ed.gov

The following table outlines potential areas for integrated computational and experimental research:

Research Area Computational Approach Experimental Validation
Reaction Mechanism DFT calculations of transition statesKinetic studies, isotopic labeling
Spectroscopic Analysis Prediction of NMR and IR spectraComparison with experimental spectra
Materials Design Molecular dynamics simulations of polymersSynthesis and characterization of polymers
Catalyst Development Screening of potential catalystsSynthesis and testing of catalysts

Broadening the Scope of Sustainable Chemical Synthesis for Substituted Dicarboxylic Acids

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the production of substituted dicarboxylic acids like this compound, there is a significant opportunity to move towards more sustainable practices.

A key area of future research is the use of renewable feedstocks. Lignin (B12514952), a complex biopolymer, is a potential source of aromatic compounds that could be converted into valuable chemicals, including dicarboxylic acids. rsc.org Developing catalytic processes to break down lignin and other biomass sources into precursors for this compound would represent a major step towards a bio-based chemical industry. rsc.org

Furthermore, the development of eco-friendly reaction conditions is paramount. This includes the use of greener solvents, minimizing waste generation, and employing catalysts that are recyclable and based on abundant, non-toxic metals. azom.comuni-mainz.de Electrochemical methods, which use electricity to drive chemical reactions, offer a promising sustainable alternative to traditional synthesis, often operating under mild conditions and reducing the need for harsh reagents. azom.comuni-mainz.de Biocatalysis, using enzymes or whole microorganisms, also presents a powerful approach for the sustainable synthesis of dicarboxylic acids, as reactions are typically performed in water under mild conditions with high selectivity. rsc.orgbohrium.com

Recent advances include the development of eco-friendly methods for producing 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, from biomass. nih.govnih.gov These strategies, which may involve the use of novel catalysts and optimized reaction conditions, can serve as a blueprint for developing sustainable routes to other dicarboxylic acids. acs.orgresearchgate.net

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 2-(3-Phenylpropyl)propanedioic acid?

A practical approach involves a two-step synthesis: (1) alkylation of diethyl propanedioate with 3-phenylpropyl bromide under basic conditions (e.g., NaH in THF), followed by (2) hydrolysis of the ester groups using aqueous HCl or NaOH to yield the free acid. This method leverages the reactivity of malonic ester derivatives, similar to the synthesis of diethyl pentafluorophenylpropanedioate . Key considerations include optimizing reaction temperature (e.g., 0–25°C for alkylation) and stoichiometric ratios to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the phenylpropyl substituent and the malonic acid backbone. For example, the methylene protons adjacent to the phenyl group typically resonate at δ 2.5–3.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., calculated C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4, MW 222.23 g/mol).
  • Infrared (IR) spectroscopy : Stretching vibrations for carboxylic acid groups (2500–3000 cm1^{-1}) and aromatic C–H bonds (~3030 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of propanedioic acid derivatives be addressed?

Regioselectivity in malonic ester alkylation can be controlled by using sterically hindered bases (e.g., LDA) or directing groups. For example, in the synthesis of fluorinated analogs, selective alkylation is achieved by tuning the electronic effects of substituents . Computational modeling (e.g., DFT) may further predict reactive sites, guiding experimental design.

Q. What methodologies assess the stability of this compound under varying experimental conditions?

  • Solvent stability : Conduct accelerated stability studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) at 25°C and 40°C, monitoring degradation via HPLC .
  • pH-dependent stability : Use buffered solutions (pH 2–12) to evaluate hydrolysis kinetics. Carboxylic acids are prone to decarboxylation under strongly acidic or basic conditions .

Q. How should contradictory data in biological activity assays (e.g., enzyme inhibition) be resolved?

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and distinguish competitive vs. non-competitive inhibition .
  • Control experiments : Verify purity (>95% by HPLC) to rule out interference from synthetic byproducts .

Q. What strategies optimize the compound’s solubility for in vitro studies?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.
  • Salt formation : Convert the free acid to a sodium or potassium salt, which typically exhibits higher aqueous solubility .

Methodological Notes

  • Synthetic references : Avoid protocols from non-peer-reviewed sources (e.g., BenchChem). Instead, rely on PubChem, ECHA, and FDA GSRS data for validated procedures .
  • Safety protocols : Follow OSHA guidelines for handling carboxylic acids, including PPE (gloves, goggles) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.